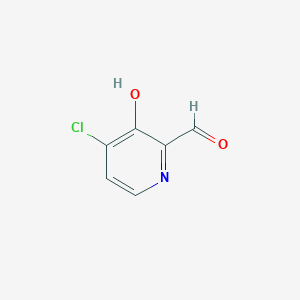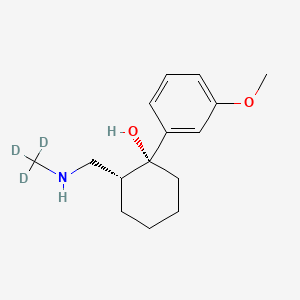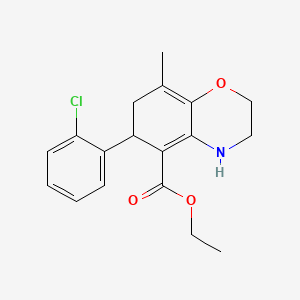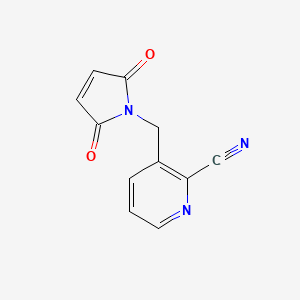
3-(Maleimidomethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Maleimidomethyl)picolinonitrile is a chemical compound that features a maleimide group attached to a picolinonitrile moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The maleimide group is known for its reactivity with thiol groups, making it useful in bioconjugation and other chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Maleimidomethyl)picolinonitrile typically involves the reaction of maleimide with picolinonitrile under specific conditions. One common method involves the use of a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N-O bond in isoxazolopyridines . This stepwise and one-pot approach allows for the efficient production of 3-hydroxy-4-substituted picolinonitriles, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Maleimidomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The maleimide group can participate in substitution reactions, particularly with thiol-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Thiol-containing compounds, such as cysteine or glutathione, can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines or other reduced forms of the compound.
Substitution: Thiol-substituted derivatives, which are useful in bioconjugation applications.
科学研究应用
3-(Maleimidomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of 3-(Maleimidomethyl)picolinonitrile primarily involves its reactivity with thiol groups. The maleimide group forms stable thioether bonds with thiols, which is a key feature in bioconjugation and other chemical modifications. This reactivity allows the compound to target specific molecular pathways and interact with various biomolecules.
相似化合物的比较
Similar Compounds
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar picolinonitrile core but differ in their substituents.
3-Methylpicolinonitrile: Another related compound with a methyl group instead of a maleimide group.
Uniqueness
3-(Maleimidomethyl)picolinonitrile is unique due to the presence of the maleimide group, which imparts specific reactivity towards thiol groups. This makes it particularly valuable in bioconjugation applications, where precise and stable modifications are required.
属性
分子式 |
C11H7N3O2 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC 名称 |
3-[(2,5-dioxopyrrol-1-yl)methyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-9-8(2-1-5-13-9)7-14-10(15)3-4-11(14)16/h1-5H,7H2 |
InChI 键 |
XGKQSALDRPJQPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)CN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


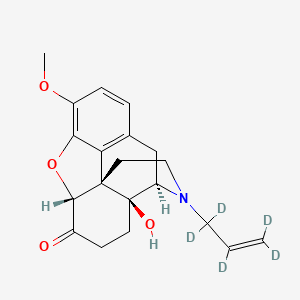
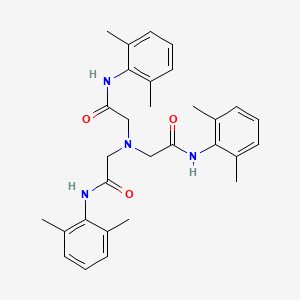
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
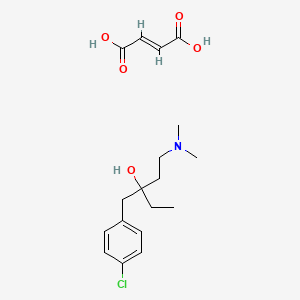
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
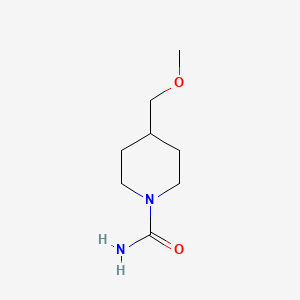
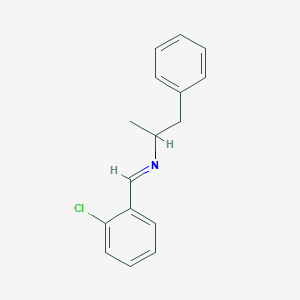
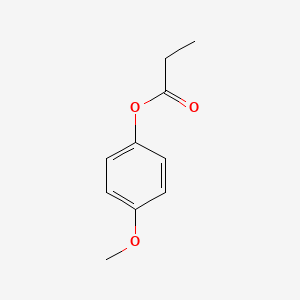
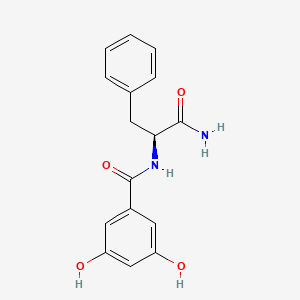
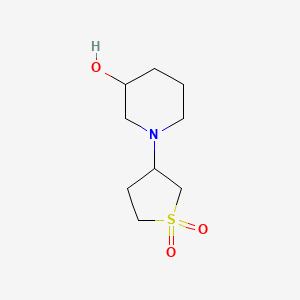
methylphosphonic acid](/img/structure/B15294742.png)
